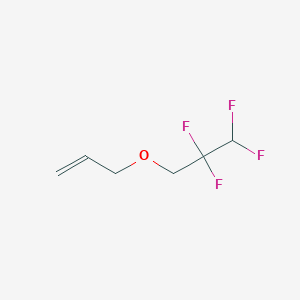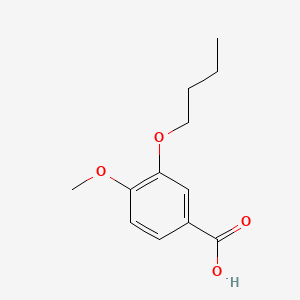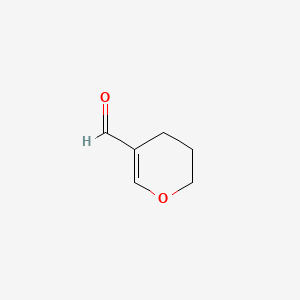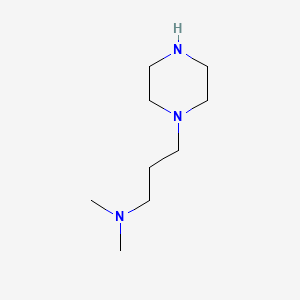
Allyl 2,2,3,3-tetrafluoropropyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2,2,3,3-tetrafluoropropyl ether is a chemical compound with the molecular formula C6H8F4O . It has a molecular weight of 172.12 .
Molecular Structure Analysis
The molecular structure of Allyl 2,2,3,3-tetrafluoropropyl ether consists of an allyl group (a propene molecule missing one hydrogen) attached to a 2,2,3,3-tetrafluoropropyl group via an ether linkage .Physical And Chemical Properties Analysis
Allyl 2,2,3,3-tetrafluoropropyl ether has a boiling point of 50 °C at 4 mmHg and a density of 1.327 g/mL at 25 °C .Aplicaciones Científicas De Investigación
High-Voltage Lithium-Ion Batteries
Allyl 2,2,3,3-tetrafluoropropyl ether: has been utilized in the development of high-voltage lithium-ion batteries. It serves as a co-solvent in electrolytes to enhance the cycling performance of Li-rich Mn-based layered cathode materials. This compound helps in stabilizing the interface against high voltages, thereby improving the longevity and efficiency of the batteries .
Electrolyte Solvation Structures
In lithium metal batteries, which are crucial for next-generation high-density energy storage systems, the solvation structure of electrolytes is vital. Allyl 2,2,3,3-tetrafluoropropyl ether influences the electrolyte solvation structures and electrode/electrolyte interphases. Its addition can lead to the formation of localized high-concentration electrolytes, which outperform traditional carbonate electrolytes .
Surface Engineering of Cathode Materials
The compound is instrumental in the surface engineering of cathode materials for lithium batteries. It forms a protective layer on the cathode surface, which prevents degradation and extends the battery’s life. This application is particularly important for batteries operating at high voltages .
Phase Transition Inhibition
Research indicates that Allyl 2,2,3,3-tetrafluoropropyl ether can inhibit phase transitions in cathode materials. By forming inorganic compounds on the surface, it delays the propagation of phase transitions from the surface to the bulk of the material, which is a significant advancement in battery technology .
Interphase Formation in Batteries
The compound plays a role in the formation of electrode/electrolyte interphases (EEIs) in batteries. It affects the decomposition of anions and other reactions at the interphase, which are critical for the stable operation of high-voltage batteries .
SEI Film Formation
Allyl 2,2,3,3-tetrafluoropropyl ether: has good SEI-filming ability, which is essential for the stability of lithium-ion batteries. The SEI (Solid Electrolyte Interface) film is a critical component that ensures the safe operation of batteries by preventing direct contact between the electrode and the electrolyte .
Mechanochemical Applications
Although not directly related to Allyl 2,2,3,3-tetrafluoropropyl ether , its structural analogs have been studied for mechanochemical applications. These studies provide insights into how the compound could potentially be used in mechanochemical processes to degrade or debrominate organic compounds .
Research and Development
This compound is available for purchase for research purposes, indicating its ongoing use in various scientific studies. While specific applications are not detailed, its sale for research suggests a broad potential for various experimental applications .
Safety and Hazards
When handling Allyl 2,2,3,3-tetrafluoropropyl ether, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
1,1,2,2-tetrafluoro-3-prop-2-enoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F4O/c1-2-3-11-4-6(9,10)5(7)8/h2,5H,1,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXYCHYADMPTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382617 |
Source


|
| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl 2,2,3,3-tetrafluoropropyl ether | |
CAS RN |
681-68-5 |
Source


|
| Record name | 3-(2,2,3,3-Tetrafluoropropoxy)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)


